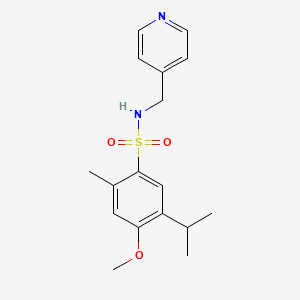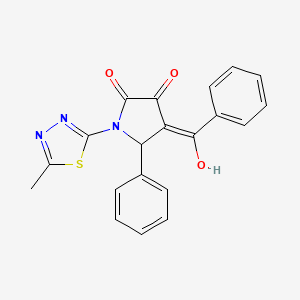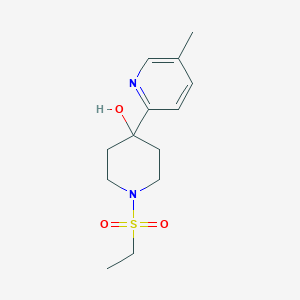
5-isopropyl-4-methoxy-2-methyl-N-(4-pyridinylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-isopropyl-4-methoxy-2-methyl-N-(4-pyridinylmethyl)benzenesulfonamide, also known as PMSF, is a protease inhibitor commonly used in scientific research. It is a small molecule that irreversibly inhibits serine proteases by modifying the active site of the enzyme. PMSF has been widely used in various biochemical and physiological studies due to its high specificity and stability.
Mechanism of Action
5-isopropyl-4-methoxy-2-methyl-N-(4-pyridinylmethyl)benzenesulfonamide irreversibly inhibits serine proteases by modifying the active site of the enzyme. It reacts with the hydroxyl group of the serine residue in the active site, forming a stable covalent bond and blocking the substrate from binding to the enzyme. This compound is highly specific to serine proteases and does not inhibit other types of proteases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit blood coagulation, reduce inflammation, and induce apoptosis in cancer cells. This compound has also been shown to protect against ischemia-reperfusion injury in various organs, including the heart, liver, and kidney.
Advantages and Limitations for Lab Experiments
5-isopropyl-4-methoxy-2-methyl-N-(4-pyridinylmethyl)benzenesulfonamide has several advantages as a protease inhibitor in lab experiments. It is highly specific to serine proteases and does not inhibit other types of proteases. This compound is stable and can be stored for long periods without losing its activity. However, this compound has some limitations. It is not effective against all serine proteases and may not be suitable for all experiments. This compound is also relatively expensive compared to other protease inhibitors.
Future Directions
There are several future directions for the use of 5-isopropyl-4-methoxy-2-methyl-N-(4-pyridinylmethyl)benzenesulfonamide in scientific research. One area of interest is the development of new protease inhibitors with improved specificity and efficacy. Another area of interest is the investigation of the role of proteases in various diseases, including cancer and neurodegenerative disorders. This compound may also be used in the development of new therapies for these diseases. Additionally, this compound may be used in the study of the structure and function of proteases and their inhibitors.
Synthesis Methods
5-isopropyl-4-methoxy-2-methyl-N-(4-pyridinylmethyl)benzenesulfonamide can be synthesized through a simple two-step reaction from 4-methoxy-2-methylbenzenesulfonyl chloride and 4-pyridinemethanol. The first step involves the reaction of the sulfonyl chloride with isopropylamine to form the corresponding sulfonamide intermediate. The second step involves the reaction of the intermediate with 4-pyridinemethanol to yield this compound.
Scientific Research Applications
5-isopropyl-4-methoxy-2-methyl-N-(4-pyridinylmethyl)benzenesulfonamide has been extensively used as a protease inhibitor in various biochemical and physiological studies. It is commonly used to inhibit serine proteases such as trypsin, chymotrypsin, and thrombin. This compound has been used to study the role of proteases in various biological processes, including blood coagulation, apoptosis, and inflammation. It has also been used to investigate the structure and function of proteases and their inhibitors.
properties
IUPAC Name |
4-methoxy-2-methyl-5-propan-2-yl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-12(2)15-10-17(13(3)9-16(15)22-4)23(20,21)19-11-14-5-7-18-8-6-14/h5-10,12,19H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIYWNRYTPJIAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=NC=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dimethoxyphenyl)-3-[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]-2-propen-1-one](/img/structure/B5307695.png)
![1-benzyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate](/img/structure/B5307700.png)

![5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5307707.png)
![(1R*,2R*)-N-methyl-2-phenyl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide](/img/structure/B5307712.png)
![2-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-N-(2,3-dimethylphenyl)-2-oxoacetamide](/img/structure/B5307728.png)
![N-((1R)-1-{[3-(1,3-benzodioxol-5-yl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}propyl)acetamide](/img/structure/B5307745.png)
![4-[3-(benzylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-nitrophenol](/img/structure/B5307751.png)
![1-(3-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5307759.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-6-ethoxy-1,3-benzothiazole](/img/structure/B5307767.png)
![N-(tert-butyl)-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5307772.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5307778.png)
![(5R,11aS)-3-[(2,3-difluorophenyl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5307784.png)